N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)13(18)14-7-6-10-4-3-5-11(8-10)19-2/h3-5,8-9H,6-7H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXRKSNHQNKIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate.
Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) on the triazole ring is replaced by the methoxyphenethyl group.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for the click chemistry step, as well as automated systems for the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where a suitable leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, apoptosis, and cell proliferation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazole carboxamides exhibit diverse biological activities depending on substituent patterns. Key analogs and their structural differences are summarized below:
Key Observations:
- Electron Effects : The target compound’s 3-methoxyphenethyl group provides electron-donating properties, contrasting with fluorine in 3o (), which withdraws electrons. This may alter binding interactions in enzyme active sites.
- Lipophilicity : Phenethyl chains (target) vs. shorter benzyl groups (MKA027) influence membrane permeability and metabolic stability.
- Steric Hindrance : Bulky substituents (e.g., 3,4-dimethylphenyl in ) may limit binding to certain targets compared to the target compound’s linear phenethyl group.
Wnt/β-Catenin Pathway Modulators ()
- Compounds like 3o and 3p inhibit Wnt/β-catenin signaling, improving glucose/lipid metabolism. Their fluorophenyl and quinoline groups likely engage in π-π stacking with hydrophobic pockets. The target compound’s methoxy group may offer similar interactions but with altered potency.
MIF Inhibitors ()
- MKA027 (IC50: ~0.5 μM) and MKA122 target macrophage migration inhibitory factor (MIF). The target compound’s phenethyl group could mimic benzyl interactions in MKA027 but with variable tautomerase inhibition efficacy.
Antiepileptic Agents ()
- RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) highlights the triazole’s role in seizure control. The target’s methoxyphenethyl group may lack the fluorinated aromaticity critical for RFM’s activity.
Physicochemical and Spectroscopic Properties
- Solubility : Methoxy groups (target) improve water solubility compared to methyl or halogenated analogs (e.g., 3o, ).
- NMR Shifts : In N-(tert-butyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3h), δ 17.43 ppm (CDCl3) for tert-butyl highlights substituent-induced electronic effects . The target’s methoxy group would likely downfield-shift adjacent protons.
Biological Activity
N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial activities.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-methoxyphenethylamine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. The process can be facilitated through various coupling methods such as:
- Carbodiimide coupling : Utilizing agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for reaction with the amine.
- Microwave-assisted synthesis : This method can enhance yields and reduce reaction times significantly.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance:
- Inhibition of Thymidylate Synthase : Some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .
- Cytotoxicity Studies : Research has demonstrated that compounds similar to this compound can induce apoptosis in cancer cells via mitochondrial pathways .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 1.5 | Thymidylate Synthase Inhibition |
| Related Triazole Derivative | HCT-116 | 2.6 | Induction of Apoptosis |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives is well-documented. Compounds like this compound have shown activity against a range of pathogens:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies
Recent literature highlights specific case studies that illustrate the biological activity of triazole compounds:
- Study on Anticancer Activity : A series of 1,2,3-triazole derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
- Antimicrobial Efficacy Study : A comparative study assessed various triazole derivatives against common bacterial strains. The findings revealed that methoxy-substituted triazoles had lower MIC values than other derivatives tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
